8-Hydroxyamoxapine
Overview
Description
8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine. It plays a significant role in the pharmacology of amoxapine by acting as a serotonin-norepinephrine reuptake inhibitor. This compound is known for its ability to balance the ratio of serotonin to norepinephrine transporter blockage, contributing to the therapeutic effects of amoxapine .
Mechanism of Action
Target of Action
8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine by blocking their transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases the levels of these neurotransmitters in the synaptic cleft . This enhances the signaling of these neurotransmitters, leading to an overall increase in serotonergic and noradrenergic neurotransmission .
Pharmacokinetics
This compound is almost completely metabolized in the liver from its parent compound, amoxapine . It has a half-life of approximately 30 hours , indicating its prolonged presence in the body . The compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours of oral administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This is achieved by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to improved mood in depressed individuals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the liver’s enzymatic activity . Furthermore, genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to variations in its therapeutic effects among individuals .
Biochemical Analysis
Biochemical Properties
8-Hydroxyamoxapine interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means it binds to the serotonin and norepinephrine transporters, blocking the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the serotonin and norepinephrine transporters, leading to inhibition of these transporters . This results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its pharmacological effects are related to its elimination half-life, which is approximately 30 hours . This means that the effects of this compound can last for a significant period after administration .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite of amoxapine . It is produced in the liver through the process of hydroxylation . The enzymes involved in this process and the specific metabolic pathways are not fully detailed in the current literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyamoxapine typically involves the hydroxylation of amoxapine. The process includes the use of specific reagents and conditions to achieve the hydroxylation at the 8th position of the amoxapine molecule. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the hydroxylation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using high-performance liquid chromatography (HPLC) with ultraviolet detection. This method ensures the purity and stability of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyamoxapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are employed to achieve specific reductions.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may exhibit different pharmacological activities .
Scientific Research Applications
8-Hydroxyamoxapine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine reuptake inhibition.
Medicine: this compound is explored for its potential therapeutic effects in treating depression and other mood disorders.
Comparison with Similar Compounds
7-Hydroxyamoxapine: Another active metabolite of amoxapine, known for its potent dopamine receptor antagonist activity.
Amoxapine: The parent compound, a tricyclic antidepressant with both antidepressant and antipsychotic properties.
Uniqueness: 8-Hydroxyamoxapine is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which contributes to its distinct pharmacological profile. Unlike 7-Hydroxyamoxapine, which primarily affects dopamine receptors, this compound has a more significant impact on serotonin reuptake, making it particularly effective in treating mood disorders .
Properties
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210388 | |
Record name | 8-Hydroxyamoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-78-5 | |
Record name | 8-Hydroxyamoxapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61443-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyamoxapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyamoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYAMOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Hydroxyamoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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